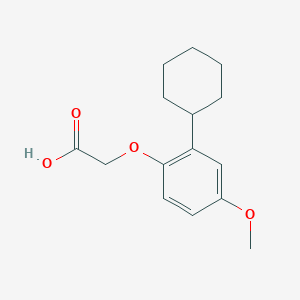
(2-Cyclohexyl-4-methoxyphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyclohexyl-4-methoxyphenoxy)essigsäure ist eine organische Verbindung mit der Summenformel C15H20O3. Sie zeichnet sich durch das Vorhandensein einer Cyclohexylgruppe, einer Methoxygruppe und eines Phenoxyessigsäure-Restes aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Cyclohexyl-4-methoxyphenoxy)essigsäure erfolgt typischerweise durch die Reaktion von 2-Cyclohexylphenol mit Methoxyessigsäure unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Schwefelsäure durchgeführt, um den Veresterungsprozess zu erleichtern. Die Reaktionsmischung wird mehrere Stunden lang auf eine Temperatur von etwa 100-120 °C erhitzt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 2-(2-Cyclohexyl-4-methoxyphenoxy)essigsäure einen kontinuierlichen Prozess beinhalten, um die Effizienz und Ausbeute zu steigern. Die Reaktanten werden kontinuierlich in einen Reaktor geleitet, wo sie unter kontrollierten Temperatur- und Druckbedingungen einer Veresterung unterzogen werden. Das Produkt wird dann durch Destillation oder Kristallisation gereinigt, um den gewünschten Reinheitsgrad zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-Cyclohexyl-4-methoxyphenoxy)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.
Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen wie Halogene oder Amine substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Wichtigste gebildete Produkte
Oxidation: Cyclohexylketone oder Carbonsäuren.
Reduktion: Cyclohexylalkohole oder Alkane.
Substitution: Halogenierte oder aminierte Derivate.
Wissenschaftliche Forschungsanwendungen
2-(2-Cyclohexyl-4-methoxyphenoxy)essigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Es werden Forschungen betrieben, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Sie wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Cyclohexyl-4-methoxyphenoxy)essigsäure beinhaltet die Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann wirken, indem sie an Rezeptoren oder Enzyme bindet und so deren Aktivität moduliert. Beispielsweise kann sie die Aktivität bestimmter Enzyme, die an entzündungshemmenden Wegen beteiligt sind, hemmen, was zu einer Verringerung der Entzündung führt .
Wirkmechanismus
The mechanism of action of 2-(2-cyclohexyl-4-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Methoxyphenoxy)essigsäure
- 2-(2-Cyclohexylphenyl)essigsäure
- (2-Methoxyphenoxy)essigsäure
Einzigartigkeit
2-(2-Cyclohexyl-4-methoxyphenoxy)essigsäure ist einzigartig durch das Vorhandensein von sowohl Cyclohexyl- als auch Methoxygruppen, die ihr eindeutige chemische und biologische Eigenschaften verleihen. Diese Kombination von funktionellen Gruppen ist in anderen ähnlichen Verbindungen nicht üblich, was sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht .
Eigenschaften
Molekularformel |
C15H20O4 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2-(2-cyclohexyl-4-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C15H20O4/c1-18-12-7-8-14(19-10-15(16)17)13(9-12)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,16,17) |
InChI-Schlüssel |
PJEFVLZYUWCSGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OCC(=O)O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


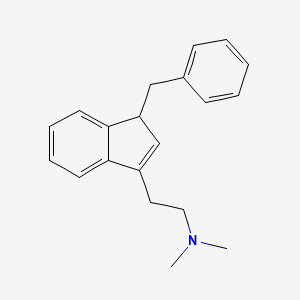
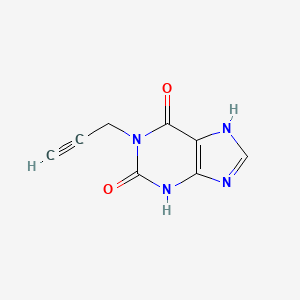

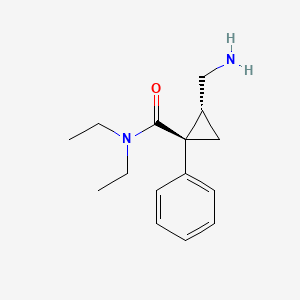
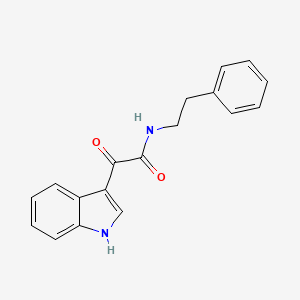
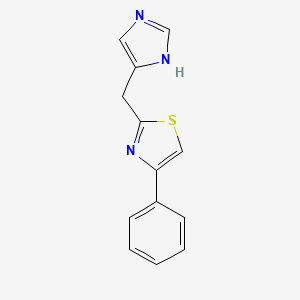

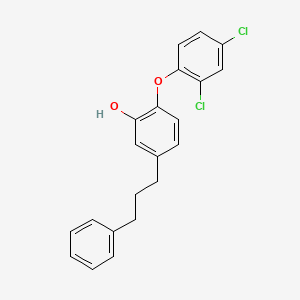

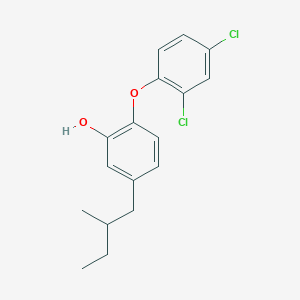
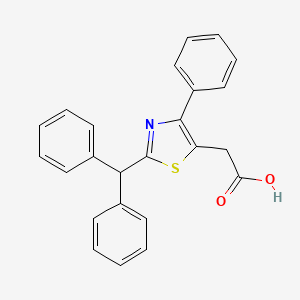

![2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one](/img/structure/B10840613.png)

